molecular formula C12H12BrNO3 B8059777 6-Bromo-1-(2-methoxyethyl)-1H-indole-4-carboxylic acid

6-Bromo-1-(2-methoxyethyl)-1H-indole-4-carboxylic acid

Cat. No.: B8059777
M. Wt: 298.13 g/mol
InChI Key: CQKGSFDVQJICRN-UHFFFAOYSA-N
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Description

6-Bromo-1-(2-methoxyethyl)-1H-indole-4-carboxylic acid is a brominated indole derivative with a methoxyethyl group at the 1-position and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1-(2-methoxyethyl)-1H-indole-4-carboxylic acid typically involves multiple steps, starting with the bromination of 1-(2-methoxyethyl)-1H-indole-4-carboxylic acid. The reaction conditions include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane (DCM) at controlled temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to ensure consistent quality and yield. The use of automated systems for the addition of reagents and precise temperature control can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: The bromine atom can be reduced to form the corresponding hydrocarbon.

  • Substitution: The bromine atom can be substituted with other functional groups, such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are employed.

  • Substitution: Nucleophiles like ammonia (NH₃) or alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Esters, amides, and carboxylic acids.

  • Reduction: Hydrocarbons and corresponding derivatives.

  • Substitution: Amines, alcohols, and other substituted indoles.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile intermediate for various cross-coupling reactions, such as Suzuki-Miyaura coupling.

Biology: In biological research, 6-Bromo-1-(2-methoxyethyl)-1H-indole-4-carboxylic acid is used to study the biological activity of indole derivatives. It can serve as a probe to investigate the interaction with biological targets and pathways.

Medicine: This compound has potential medicinal applications, particularly in the development of pharmaceuticals. Its structural similarity to other biologically active indoles makes it a candidate for drug discovery and development.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 6-Bromo-1-(2-methoxyethyl)-1H-indole-4-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

  • 6-Bromoindole: Similar to the compound but lacks the methoxyethyl group.

  • 1-(2-Methoxyethyl)-1H-indole-4-carboxylic acid: Lacks the bromine atom.

  • Indole-3-carboxylic acid: A simpler indole derivative without bromination or methoxyethylation.

Uniqueness: 6-Bromo-1-(2-methoxyethyl)-1H-indole-4-carboxylic acid is unique due to the presence of both bromine and methoxyethyl groups, which can significantly alter its chemical reactivity and biological activity compared to its simpler counterparts.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

6-bromo-1-(2-methoxyethyl)indole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO3/c1-17-5-4-14-3-2-9-10(12(15)16)6-8(13)7-11(9)14/h2-3,6-7H,4-5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQKGSFDVQJICRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=CC2=C(C=C(C=C21)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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